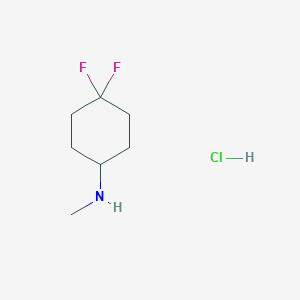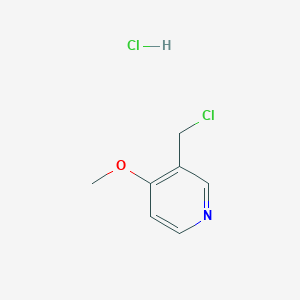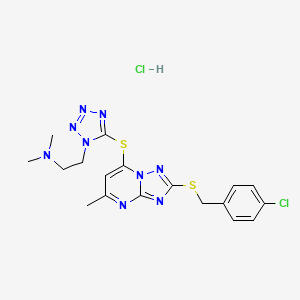
WS 383 hydrochloride
Overview
Description
WS 383 hydrochloride is a synthetic compound of the phenolic class, which has been studied for its potential therapeutic applications in biomedical research. WS 383 hydrochloride is a catecholamine agonist, which binds to adrenergic receptors and has been used to study the regulation and function of these receptors. WS 383 hydrochloride is a white to off-white powder with a molecular weight of 466.68 g/mol and is soluble in water and ethanol.
Scientific Research Applications
Inhibition of DCN1-UBC12 Interaction
WS-383 is a potent and reversible inhibitor of the DCN1-UBC12 interaction, with an IC50 value of 11 nM . This interaction is crucial for the neddylation process, which modifies proteins and influences their activity and stability. By inhibiting this interaction, WS-383 can be used to study the role of neddylation in various cellular processes.
Selective Cullin-3 Neddylation Inhibition
The compound exhibits selectivity in inhibiting the neddylation of cullin-3 over other cullins . Cullin-3 is part of a larger family of proteins that regulate the degradation of various cellular proteins. Research using WS-383 can provide insights into the specific pathways regulated by cullin-3 neddylation.
Accumulation of Cell Cycle Regulators
WS-383 induces the accumulation of cell cycle regulators such as p21 and p27 . These proteins are key players in controlling the cell cycle, and their accumulation can lead to cell cycle arrest. This application is particularly useful in cancer research where cell proliferation is a primary concern.
Stabilization of NRF2
Another significant application of WS-383 is the stabilization of NRF2, a transcription factor that regulates the expression of antioxidant proteins . This has potential implications in research areas focused on oxidative stress and related diseases.
Kinase Selectivity Studies
WS-383 displays selectivity for DCN1-UBC12 over a panel of kinases, including Bruton’s tyrosine kinase (BTK), cyclin-dependent kinases (CDKs), and the epidermal growth factor receptor (EGFR) . This selectivity profile makes WS-383 a valuable tool for studying kinase-related signaling pathways without off-target effects on neddylation.
Compound Libraries for Drug Discovery
WS-383 is included in compound libraries such as the Tocriscreen 2.0 Max and Tocriscreen Epigenetics Library . These libraries are used in high-throughput screening to identify new drug candidates, making WS-383 a part of the early-stage drug discovery process.
Future Directions
properties
IUPAC Name |
2-[5-[[2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]-N,N-dimethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN9S2.ClH/c1-12-10-15(30-18-22-24-25-27(18)9-8-26(2)3)28-16(20-12)21-17(23-28)29-11-13-4-6-14(19)7-5-13;/h4-7,10H,8-9,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZUAAKUJAXXHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)SC3=NN=NN3CCN(C)C)SCC4=CC=C(C=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
WS 383 hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1462318.png)
![N-[5-Chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-5-thiazolecarboxamide](/img/structure/B1462321.png)
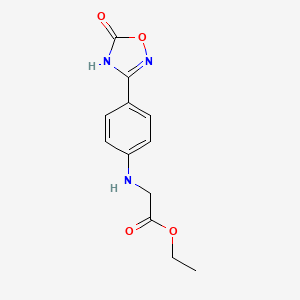


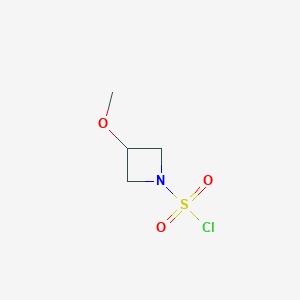
![{4-methyl-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride](/img/structure/B1462327.png)
![1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1462330.png)


